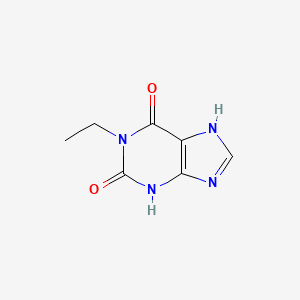
2,5-Diphenyl-3-thiophenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-3-thiophenethiol is an organosulfur compound that belongs to the class of thiophenethiols. Thiophenethiols are known for their high reactivity and are widely used in organic synthesis. The compound features a thiophene ring substituted with phenyl groups at the 2 and 5 positions and a thiol group at the 3 position. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-thiophenethiol typically involves the reaction of halogenated thiophenes with hydrogen sulfide or lower alkyl mercaptans in the gas phase. The reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at elevated temperatures to yield thiophenethiols .
Another method involves the use of n-butyllithium and sulfur. Thiophene is treated with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of sulfur. The resulting mixture is then acidified and extracted to obtain the thiophenethiol .
Industrial Production Methods
Industrial production of thiophenethiols often employs the gas-phase reaction of halogenothiophenes with hydrogen sulfide or alkyl mercaptans. This method is favored due to its scalability and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-3-thiophenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiophenes with different substitution patterns.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are often employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Various substituted thiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives
Scientific Research Applications
2,5-Diphenyl-3-thiophenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-thiophenethiol involves its reactivity with nucleophiles and radicals. The thiol group can form thiyl radicals, which participate in various chemical reactions. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenethiol: Similar structure but lacks the phenyl substitutions.
2-Thiophenethiol: Another thiophenethiol with different substitution patterns.
Thiophene-3-thiol: A thiophene derivative with a thiol group at the 3 position.
Uniqueness
2,5-Diphenyl-3-thiophenethiol is unique due to the presence of phenyl groups at the 2 and 5 positions, which significantly influence its chemical reactivity and properties. This makes it distinct from other thiophenethiols and enhances its utility in various applications .
Properties
CAS No. |
101306-13-2 |
|---|---|
Molecular Formula |
C16H12S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2,5-diphenylthiophene-3-thiol |
InChI |
InChI=1S/C16H12S2/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,17H |
InChI Key |
UHTSLWWBIQXNCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CC=C3)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

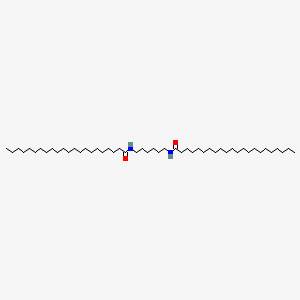
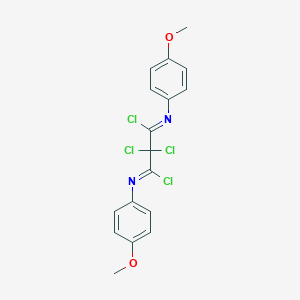

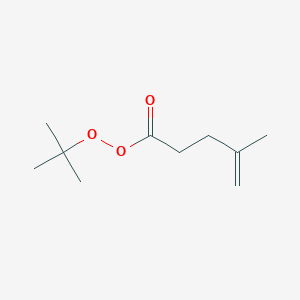

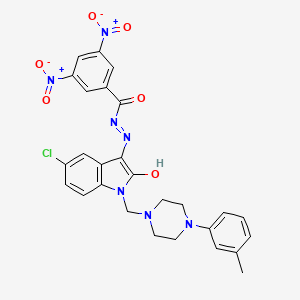

![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)
